

¹H NMR and ¹³C NMR spectra of 4-(Butylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Butylsulfonyl)phenylboronic acid

Cat. No.: B578240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **4-(butylsulfonyl)phenylboronic acid**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a predicted spectroscopic profile based on data from analogous compounds, including 4-(methylsulfonyl)phenylboronic acid and other arylboronic acids. Additionally, a comprehensive experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **4-(butylsulfonyl)phenylboronic acid**. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for **4-(Butylsulfonyl)phenylboronic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to -B(OH) ₂)	7.9 - 8.1	Doublet	~8.0
Ar-H (ortho to -SO ₂ Bu)	7.8 - 8.0	Doublet	~8.0
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	3.1 - 3.3	Triplet	~7.5
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	1.6 - 1.8	Sextet	~7.5
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	1.3 - 1.5	Sextet	~7.5
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	0.8 - 1.0	Triplet	~7.4
-B(OH) ₂	8.2 - 8.4	Broad Singlet	-

Table 2: Predicted ¹³C NMR Data for **4-(Butylsulfonyl)phenylboronic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-B(OH) ₂	~130 - 135 (broad)
C-SO ₂ Bu	~140 - 145
Ar-CH (ortho to -B(OH) ₂)	~135 - 137
Ar-CH (ortho to -SO ₂ Bu)	~127 - 129
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	~56 - 58
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	~24 - 26
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	~21 - 23
-SO ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃	~13 - 14

Note: The chemical shift of the carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

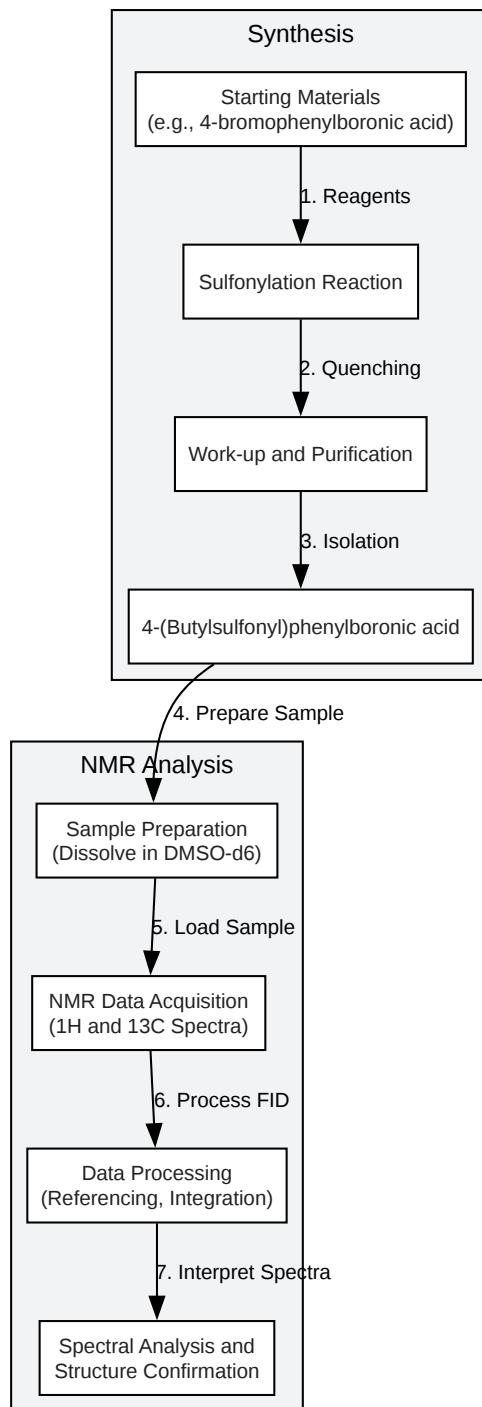
Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form oligomeric anhydrides (boroxines). The following protocol is recommended for the preparation and analysis of **4-(butylsulfonyl)phenylboronic acid**.

2.1. Sample Preparation

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it typically disrupts the formation of boroxines and provides good solubility. Alternatively, deuterated methanol (CD₃OD) can be used.
- Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
- Sample Purity: Ensure the arylboronic acid is of high purity. Commercially available arylboronic acids may contain boroxines, which can complicate spectral interpretation. Recrystallization from water or an appropriate organic solvent may be necessary to favor the monomeric boronic acid form.

2.2. NMR Instrument Parameters


- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- Referencing: The chemical shifts should be referenced to the residual solvent peak (DMSO- d_6 : δH = 2.50 ppm, δC = 39.52 ppm; CD_3OD : δH = 3.31 ppm, δC = 49.00 ppm).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of **4-(butylsulfonyl)phenylboronic acid**.

Workflow for Synthesis and NMR Analysis

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and NMR analysis of **4-(butylsulfonyl)phenylboronic acid**.

This guide provides a foundational understanding of the NMR characteristics of **4-(butylsulfonyl)phenylboronic acid** for researchers in drug development and related scientific fields. The provided protocols and predicted data serve as a valuable resource for the characterization and quality control of this important chemical entity.

- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 4-(Butylsulfonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b578240#1h-nmr-and-13c-nmr-spectra-of-4-butylsulfonyl-phenylboronic-acid\]](https://www.benchchem.com/product/b578240#1h-nmr-and-13c-nmr-spectra-of-4-butylsulfonyl-phenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com